molecular formula C10H15NO4 B12861565 Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate

Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate

Cat. No.: B12861565
M. Wt: 213.23 g/mol
InChI Key: ZILYWFGDXYWGEI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions. The use of microwave irradiation has been shown to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the methoxy group, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific applications where other isoxazole derivatives may not be suitable .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoate

InChI

InChI=1S/C10H15NO4/c1-6(2)9(10(12)14-4)7-5-8(13-3)11-15-7/h5-6,9H,1-4H3

InChI Key

ZILYWFGDXYWGEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)OC)C(=O)OC

Origin of Product

United States

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